1-Nitrocyclohexene

Catalog No.
S584927
CAS No.
2562-37-0
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitrocyclohexene

CAS Number

2562-37-0

Product Name

1-Nitrocyclohexene

IUPAC Name

1-nitrocyclohexene

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2

InChI Key

DJBRXNRKYAWTBL-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)[N+](=O)[O-]

Canonical SMILES

C1CCC(=CC1)[N+](=O)[O-]

Catalytic Hydrogenation

Preparation of Substituted Anilines

Reactions with Alicyclic Amines

Gas Phase Kinetics Database

Organic Building Blocks

Gas Phase Kinetics Studies

Organic Synthesis

1-Nitrocyclohexene is an organic compound characterized by its molecular formula C6H9NO2C_6H_9NO_2. It is a C-nitro compound where a nitro group is substituted at the first position of cyclohexene. This compound typically appears as a colorless liquid, although degraded samples may exhibit a pale yellow color. The structure of 1-nitrocyclohexene features a cyclohexene ring with a double bond, making it an unsaturated nitro compound. Its chemical properties include being highly flammable and acting as a strong oxidizing agent, which necessitates careful handling due to its classification as an extremely hazardous substance .

The mechanism of action of 1-Nitrocyclohexene is not directly applicable as it primarily serves as a starting material for further reactions. However, the chemoselective hydrogenation reaction involving 1-Nitrocyclohexene utilizes supported gold nanoparticles as catalysts. These nanoparticles activate the double bond of 1-Nitrocyclohexene, facilitating the addition of hydrogen and the conversion to the corresponding aniline [].

General Safety Considerations for Nitro compounds:

  • Handle with care and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when working with nitro compounds [].
  • Avoid exposure to heat, sparks, and open flames due to their flammable nature [].
  • Store in a cool, dry, and well-ventilated place away from incompatible materials [].

1-Nitrocyclohexene is known for its reactivity, particularly in nucleophilic addition reactions. It can react with various amines, such as morpholine and piperazine, leading to the formation of aza-Michael products. The reaction pathway often depends on the basicity of the amine involved. Additionally, when treated with stronger nucleophiles or organometallic reagents, it can yield intermediate nitronates . The compound also participates in reactions with hydrogen peroxide and flavin mononucleotide, producing hydroxyl radicals, which are highly reactive species .

The primary method for synthesizing 1-nitrocyclohexene involves the nitration of cyclohexene using nitrogen dioxide. This process is often referred to as the Nixian process, which allows for the selective introduction of the nitro group without generating isomers due to the equivalency of all C-H bonds in cyclohexane . Alternative synthetic routes may involve reactions with other nitrating agents or through multi-step organic synthesis techniques.

1-Nitrocyclohexene finds applications in various fields of chemistry and industry. It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic addition reactions makes it valuable for creating more complex organic molecules. Furthermore, its reactivity with organometallic compounds opens avenues for developing novel materials and catalysts .

Interaction studies involving 1-nitrocyclohexene have primarily focused on its reactivity with nucleophiles and electrophiles. Research has demonstrated that this compound can form stable adducts with various amines through nucleophilic addition at the carbon-carbon double bond. The nature of these interactions can lead to diverse products depending on the reaction conditions and the specific nucleophile used . Additionally, its interactions with radical species highlight its potential role in oxidative stress scenarios within biological systems .

1-Nitrocyclohexene shares structural similarities with other nitroalkenes and cyclic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
NitrocyclohexaneC6H11NO2C_6H_{11}NO_2Saturated analogue; used as a precursor to caprolactam
2-NitrocyclohexeneC6H9NO2C_6H_{9}NO_2Substituted at position 2; different reactivity
3-Nitro-1-penteneC5H7NO2C_5H_{7}NO_2Linear structure; different applications
1-Nitro-3-methylcyclopenteneC6H9NO2C_6H_{9}NO_2Cyclic structure; unique stereochemistry

Uniqueness: The unique feature of 1-nitrocyclohexene lies in its unsaturation and specific position of the nitro group, which significantly influences its reactivity profile compared to saturated nitro compounds like nitrocyclohexane. This positioning allows for distinct chemical behavior, particularly in nucleophilic addition reactions.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2562-37-0

Wikipedia

1-nitrocyclohexene

Dates

Modify: 2023-08-15

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